(R)-2-Aminomethyl-1-methylazetidine
Overview
Description
Synthesis Analysis
This compound has been studied in the context of enantioselective biotransformations. Rhodococcus erythropolis AJ270, a whole cell catalyst, has been employed for efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and related substrates. Scalable synthesis techniques for “®-2-Aminomethyl-1-methylazetidine” derivatives have been developed, highlighting its significance in laboratory and industrial applications. These methods include in situ generation and cyclization of substrates, yielding bench-stable, crystalline products. A novel synthesis route for polyhydroxylated azetidine iminosugars, including “®-2-Aminomethyl-1-methylazetidine” derivatives, from D-glucose has been explored.Molecular Structure Analysis
The molecular formula of “®-2-Aminomethyl-1-methylazetidine” is C5H12N2. Its molecular weight is 100.16 g/mol.Chemical Reactions Analysis
Research on the synthesis of 3-functionalized 3-methylazetidines, which includes compounds related to “®-2-Aminomethyl-1-methylazetidine”, has been conducted. These studies provide access to novel azetidine derivatives with potential utility in various chemical and pharmaceutical contexts.Scientific Research Applications
Enantioselective Biotransformations
(R)-2-Aminomethyl-1-methylazetidine has been studied in the context of enantioselective biotransformations. Rhodococcus erythropolis AJ270, a whole cell catalyst, has been employed for efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and related substrates. This process yields azetidine-2-carboxylic acids and amide derivatives with high enantiomeric excess, demonstrating the compound's utility in synthesizing chiral azetidine derivatives and their potential applications in organic synthesis (Leng et al., 2009).
Scalable Syntheses Techniques
Scalable synthesis techniques for this compound derivatives have been developed, highlighting its significance in laboratory and industrial applications. These methods include in situ generation and cyclization of substrates, yielding bench-stable, crystalline products. Such scalable syntheses are critical for large-scale production, offering pathways to synthesize this compound efficiently (Dowling et al., 2016).
Synthesis from D-Glucose
A novel synthesis route for polyhydroxylated azetidine iminosugars, including this compound derivatives, from D-glucose has been explored. This route involves intramolecular Mitsunobu reactions, presenting an innovative approach to synthesizing such compounds from simple sugars. The synthesized compounds have shown significant inhibitory activity against certain enzymes, indicating their potential in pharmaceutical applications (Lawande et al., 2015).
Synthesis of 3-Functionalized Derivatives
Research on the synthesis of 3-functionalized 3-methylazetidines, which includes compounds related to this compound, has been conducted. These studies provide access to novel azetidine derivatives with potential utility in various chemical and pharmaceutical contexts (Stankovic et al., 2012).
Potential in Cancer Therapy
While slightly outside the specific chemical structure requested, research on RRx-001, a compound related to the azetidine class, has shown its potential as a non-toxic epigenetic agent in cancer therapy. This highlights the broader applicability of azetidine derivatives in medicinal chemistry and their potential in developing novel therapeutics (Zhao et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[(2R)-1-methylazetidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSTZIIJZBVKNK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275808 | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-11-3 | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinemethanamine, 1-methyl-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201275808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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